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Compound of Interest

Compound Name:
2,2,6,6-Tetramethyloctane-3,5-

dione

Cat. No.: B1358292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrathiomolybdate

(TM), a potent copper chelator, in various research and clinical settings. Detailed protocols for

key experiments are included to facilitate the practical application of this compound in metal

chelation and extraction studies.

Introduction
Tetrathiomolybdate (TM), often referred to by its chemical formula [MoS₄]²⁻, is a powerful and

specific chelating agent for copper.[1] Its primary mechanism of action involves the formation of

a stable tripartite complex with copper and proteins, particularly albumin, in the bloodstream.

This complex renders copper biologically unavailable for cellular uptake and facilitates its

excretion.[2] This unique property has led to its clinical use in managing Wilson's disease, a

genetic disorder characterized by toxic copper accumulation.[1][3] Furthermore, TM's ability to

deplete copper has garnered significant interest in oncology, as copper is a critical cofactor for

various enzymes involved in tumor growth, angiogenesis, and metastasis.[2][4][5][6]
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Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene,

which leads to impaired copper excretion and subsequent accumulation in the liver, brain, and

other tissues. TM has been investigated as a primary treatment for Wilson's disease,

particularly in patients presenting with neurological symptoms.
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Study Phase
Number of

Patients

Dosage

Regimen
Key Outcomes Reference

Phase II 28

Starting dose of

15-60 mg/day,

response-guided

individualised

dosing for 24

weeks

71% of patients

met the criteria

for treatment

success

(normalized or

≥25% reduction

in non-

ceruloplasmin-

bound copper).

No paradoxical

drug-related

neurological

worsening was

observed. Mean

non-

ceruloplasmin-

bound copper

was reduced by

72%.

[3]

Phase III

(FOCuS Trial)
Approx. 100

Once-daily

WTX101 (bis-

choline

tetrathiomolybdat

e) vs. standard of

care for 48

weeks

Primary

endpoint:

Percentage

change in free

copper levels in

the blood from

baseline.

[7]

Observational 5 15 mg once daily

for 7 days

Reduced

intestinal ⁶⁴Cu

uptake by 82% in

healthy

volunteers. Did

not facilitate

biliary copper

excretion but

[8]
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retained ⁶⁴Cu in

the bloodstream,

limiting organ

exposure.

Double-blind,

Randomized
Not specified

TM three times a

day with meals

and three times a

day between

meals for 8

weeks vs.

trientine therapy

To evaluate the

safety and

efficacy of TM as

an initial

treatment for

patients with

neurological

presentations of

Wilson's disease.

[9]

Experimental Protocol: Evaluation of TM Efficacy in a
Wilson's Disease Mouse Model
This protocol outlines a general procedure for assessing the efficacy of TM in a mouse model

of Wilson's disease, such as the Atp7b-/- mouse.

Animal Model: Utilize Atp7b-/- mice, which mimic the copper accumulation seen in human

Wilson's disease.

Treatment Groups:

Control Group: Atp7b-/- mice receiving a standard diet.

TM Treatment Group: Atp7b-/- mice receiving a diet supplemented with TM (e.g., 10-20

mg/kg/day).

Treatment Duration: Administer the respective diets for a predefined period (e.g., 8-12

weeks).

Sample Collection: At the end of the treatment period, collect blood and tissue samples (liver,

brain, kidney) for analysis.
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Copper Level Measurement:

Determine copper concentrations in serum and tissue homogenates using atomic

absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Biochemical Analysis:

Measure serum ceruloplasmin levels as a surrogate marker for copper status.

Assess liver function by measuring serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST).

Histopathological Analysis:

Perform histological staining (e.g., H&E, rhodanine) on liver sections to assess copper

deposition and tissue damage.

Data Analysis: Compare the measured parameters between the control and TM-treated

groups to evaluate the efficacy of TM in reducing copper overload and mitigating tissue

damage.

Applications in Cancer Therapy
The anti-angiogenic properties of TM, stemming from its copper-chelating activity, have been

explored in various cancers. Copper is essential for the function of several pro-angiogenic

factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).

By depleting copper, TM can inhibit these pathways and suppress tumor growth and

metastasis.
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Study Type Cancer Type
Model/Patie

nt Cohort

Dosage

Regimen

Key

Outcomes
Reference

Phase II

Breast

Cancer (high

risk)

75 patients

Induction:

180 mg/day;

Maintenance:

100 mg/day

to maintain

ceruloplasmin

between 8-17

mg/dL

2-year event-

free survival:

91% for stage

II-III, 67% for

stage IV

NED.

Reduced

endothelial

progenitor

cells and

LOXL-2

levels.

[4][5]

Phase I
Metastatic

Cancer
18 patients

90, 105, and

120 mg/day

in six divided

doses

Stable

disease

achieved in

five of six

patients who

were copper

deficient for

at least 90

days. Target

ceruloplasmin

reduction to

20% of

baseline was

achieved.

[10][11]
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Phase II

Advanced

Kidney

Cancer

15 patients

40 mg three

times a day

with meals

and 60 mg at

bedtime

Four of 13

evaluable

patients

(31%) had

stable

disease for at

least 6

months.

[12]

Preclinical
Breast

Cancer

MDA-LM2-

luciferase

cells in CB17-

SCID mice

TM in

drinking

water

Decreased

lung

metastases

(P=0.04),

reduced LOX

activity

(P=0.03), and

collagen

crosslinking

(P=0.012).

[4]

Preclinical
Breast

Cancer

BRCA1

mutant breast

cancer cells

in nude mice

0.015–0.030

mg/ml in

drinking

water

TM treatment

sensitized

tumors to

cisplatin.

[13]

Experimental Protocol: In Vivo Assessment of TM's Anti-
Angiogenic and Anti-Tumor Activity
This protocol describes a general workflow for evaluating the anti-cancer effects of TM in a

xenograft mouse model.

Cell Culture: Culture human cancer cells (e.g., breast, kidney) under standard conditions.

Xenograft Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶

cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

Treatment Administration:

Randomize mice into control and treatment groups.

Administer TM to the treatment group, typically in the drinking water (e.g., 0.015–0.030

mg/ml) or via oral gavage. The control group receives the vehicle.[13]

Efficacy Assessment:

Continue monitoring tumor volume throughout the study.

At the study endpoint, excise tumors and weigh them.

Mechanism of Action Studies:

Angiogenesis Assessment: Analyze tumor sections for microvessel density using

immunohistochemistry for endothelial markers (e.g., CD31).

Biomarker Analysis: Measure levels of ceruloplasmin in serum to confirm copper

depletion. Analyze tumor lysates for the activity of copper-dependent enzymes (e.g., lysyl

oxidase) and levels of pro-angiogenic factors.

Toxicity Evaluation: Monitor animal body weight and general health throughout the study.

Perform histological analysis of major organs to assess any potential toxicity.

Visualizing Mechanisms and Workflows
Mechanism of Action: Tetrathiomolybdate Copper
Chelation
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Caption: Mechanism of tetrathiomolybdate in copper chelation.

Experimental Workflow: In Vivo Xenograft Study
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Caption: Workflow for a preclinical xenograft study of TM.
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Caption: TM inhibits copper-dependent angiogenic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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